molecular formula C11H11BrO3 B1275006 3-Bromo-4-oxo-4-p-tolyl-butyric acid CAS No. 53515-23-4

3-Bromo-4-oxo-4-p-tolyl-butyric acid

Cat. No.: B1275006
CAS No.: 53515-23-4
M. Wt: 271.11 g/mol
InChI Key: AFLMNHCSODTMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid typically involves the bromination of 4-oxo-4-p-tolyl-butyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-4-p-tolyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-Bromo-4-oxo-4-p-tolyl-butyric acid has diverse applications in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-4-p-tolyl-butyric acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, the ketone group can participate in various redox reactions, influencing the compound’s overall reactivity and behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-p-tolyl-butyric acid: This compound lacks the bromine atom and has different reactivity and applications.

    3-Chloro-4-oxo-4-p-tolyl-butyric acid: Similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Oxo-4-phenyl-butyric acid: This compound has a phenyl group instead of a p-tolyl group, resulting in different steric and electronic effects.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior. The combination of the bromine atom, ketone group, and p-tolyl group makes this compound valuable for specific synthetic and research applications that require these functional groups .

Properties

IUPAC Name

3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLMNHCSODTMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403532
Record name 3-Bromo-4-oxo-4-p-tolyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-23-4
Record name 3-Bromo-4-oxo-4-p-tolyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.